molecular formula C13H14N4O2 B10752195 N-(diaminomethylidene)-3-(hydroxymethyl)-5-pyrrol-1-ylbenzamide CAS No. 168620-45-9

N-(diaminomethylidene)-3-(hydroxymethyl)-5-pyrrol-1-ylbenzamide

Cat. No.: B10752195
CAS No.: 168620-45-9
M. Wt: 258.28 g/mol
InChI Key: GGGBRMYYNXZUDS-UHFFFAOYSA-N
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Description

FR-168888 Free Base: is a novel compound known for its strong inhibitory effect on the sodium-hydrogen exchange process. This compound has shown significant potential in protecting the heart from arrhythmia and myocardial cell death during ischemic and reperfused situations .

Preparation Methods

The synthetic routes and reaction conditions for FR-168888 Free Base are not extensively detailed in the available literature. it is known that the compound can be synthesized through custom synthesis methods. The compound is typically available in solid powder form and is soluble in dimethyl sulfoxide (DMSO) .

Chemical Reactions Analysis

Scientific Research Applications

FR-168888 Free Base has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Mechanism of Action

The mechanism of action of FR-168888 Free Base involves the inhibition of sodium-hydrogen exchangers. By inhibiting these exchangers, the compound helps to protect the heart from arrhythmia and myocardial cell death during ischemic and reperfused situations. This inhibition reduces the incidence of ventricular fibrillation and mortality induced by reperfusion following coronary occlusion .

Comparison with Similar Compounds

FR-168888 Free Base is unique in its strong inhibitory effect on sodium-hydrogen exchange. Similar compounds include other sodium-hydrogen exchange inhibitors, but FR-168888 Free Base stands out due to its significant cardioprotective effects. Some similar compounds include:

References

Properties

CAS No.

168620-45-9

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

N-(diaminomethylidene)-3-(hydroxymethyl)-5-pyrrol-1-ylbenzamide

InChI

InChI=1S/C13H14N4O2/c14-13(15)16-12(19)10-5-9(8-18)6-11(7-10)17-3-1-2-4-17/h1-7,18H,8H2,(H4,14,15,16,19)

InChI Key

GGGBRMYYNXZUDS-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC(=CC(=C2)C(=O)N=C(N)N)CO

Origin of Product

United States

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